Regioisomeric Identity: N-Cyano vs. C-Cyano Substitution Defines Distinct Chemical Space and Catalog Classification
N-Cyano-2-phenylacetamide (CHEMBL293361) is the N-cyano regioisomer of the widely catalogued 2-cyano-N-phenylacetamide (CAS 621-03-4, CHEMBL3334609). The two compounds are constitutional isomers that share the identical molecular formula (C9H8N2O) and molecular weight (160.18 vs. 160.17 g/mol) but differ in the attachment point of the cyano group: N–C≡N (target compound) versus CH₂–C≡N (comparator) [1][2]. This connectivity difference is unambiguously established by the canonical SMILES strings: N#CNC(=O)Cc1ccccc1 for the target versus O=C(CC#N)NC1=CC=CC=C1 for the comparator [1][2]. In catalog systems, the two isomers carry distinct identifiers (ChEMBL IDs CHEMBL293361 vs. CHEMBL3334609) and are not interchangeable in procurement workflows [1][3].
| Evidence Dimension | Constitutional isomerism – cyano group attachment position |
|---|---|
| Target Compound Data | N-cyano substitution: SMILES N#CNC(=O)Cc1ccccc1; ChEMBL CHEMBL293361; MW 160.18 g/mol |
| Comparator Or Baseline | C-cyano substitution (2-cyano-N-phenylacetamide): SMILES O=C(CC#N)NC1=CC=CC=C1; ChEMBL CHEMBL3334609; CAS 621-03-4; MW 160.17 g/mol |
| Quantified Difference | Positional isomerism: cyano on amide N vs. cyano on α-carbon; shared molecular formula C9H8N2O, MW difference <0.01 g/mol; distinct ChEMBL identifiers |
| Conditions | Structural identity determined by SMILES, InChI, and ChEMBL database cross-referencing |
Why This Matters
Procurement of the incorrect regioisomer will deliver a compound with fundamentally different chemical reactivity and biological target engagement, invalidating any SAR hypothesis or synthetic route predicated on the N-cyano functional handle.
- [1] ChEMBL Database, Molecule Report Card: CHEMBL293361. canonical_smiles: 'N#CNC(=O)Cc1ccccc1'; full_mwt: '160.18'. View Source
- [2] PubChem Compound Summary: 2-Cyano-N-phenylacetamide, CID 69296. SMILES: O=C(CC#N)NC1=CC=CC=C1; Molecular Weight: 160.17 g/mol. View Source
- [3] Ontosight.ai. CHEMBL3334609 | 2-Cyano-N-phenylacetamide Overview. ChEMBL identifier and structural description for the C-cyano regioisomer. View Source
